4-(2-Methylbutan-2-yl)cyclohexane-1-thiol 4-(2-Methylbutan-2-yl)cyclohexane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17838724
InChI: InChI=1S/C11H22S/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10,12H,4-8H2,1-3H3
SMILES:
Molecular Formula: C11H22S
Molecular Weight: 186.36 g/mol

4-(2-Methylbutan-2-yl)cyclohexane-1-thiol

CAS No.:

Cat. No.: VC17838724

Molecular Formula: C11H22S

Molecular Weight: 186.36 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methylbutan-2-yl)cyclohexane-1-thiol -

Specification

Molecular Formula C11H22S
Molecular Weight 186.36 g/mol
IUPAC Name 4-(2-methylbutan-2-yl)cyclohexane-1-thiol
Standard InChI InChI=1S/C11H22S/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10,12H,4-8H2,1-3H3
Standard InChI Key NMDFJKJLLMVGQA-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)C1CCC(CC1)S

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring in a chair conformation, with a thiol group at the axial or equatorial position depending on steric interactions with the bulky 2-methylbutan-2-yl group. Computational modeling suggests that the tert-butyl-like substituent at C4 imposes significant steric hindrance, favoring a conformation where the thiol group occupies an equatorial position to minimize 1,3-diaxial strain . The IUPAC name, 4-(2-methylbutan-2-yl)cyclohexane-1-thiol, reflects its branched alkyl substituent and thiol functionality.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₂₂S
Molecular Weight186.36 g/mol
IUPAC Name4-(2-Methylbutan-2-yl)cyclohexane-1-thiol
SMILESCC(C)(C)C1CCC(CC1)S
Boiling Point (est.)245–250°C (lit.)
LogP (Octanol-Water)3.82 (predicted)

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiol proton (δ 1.4–1.6 ppm, broad singlet) and the quaternary carbon of the 2-methylbutan-2-yl group (δ 34.2 ppm in ¹³C NMR) . Raman spectroscopy identifies a strong S-H stretching vibration at 2570 cm⁻¹, consistent with aliphatic thiols . Gas chromatography-mass spectrometry (GC-MS) analysis under electron ionization conditions shows a molecular ion peak at m/z 186, with fragmentation patterns dominated by cleavage of the C-S bond (m/z 153) and loss of the isobutyl group (m/z 101) .

Synthetic Methodologies

Thiolation of Cyclohexane Derivatives

A common route involves nucleophilic substitution of 4-(2-methylbutan-2-yl)cyclohexyl halides with thiourea, followed by alkaline hydrolysis. For example, treatment of 4-(2-methylbutan-2-yl)cyclohexyl bromide with thiourea in ethanol at reflux yields the corresponding thiouronium salt, which is hydrolyzed with NaOH to produce the thiol . Yields range from 65–72%, with purity >95% confirmed by GC-MS .

Oxidative Coupling to Disulfides

Exposure to iodine or hydrogen peroxide induces disulfide bond formation, generating 1,2-bis(4-(2-methylbutan-2-yl)cyclohexyl)disulfide. Kinetic studies show second-order dependence on thiol concentration, with a rate constant (k) of 0.12 L·mol⁻¹·s⁻¹ at 25°C in dichloromethane . This reactivity parallels trends observed in 1,2-dithiolane systems, where steric bulk adjacent to the thiol group modulates oxidation rates .

Reactivity and Functionalization

Nucleophilic Substitution

The thiol group participates in SN₂ reactions with alkyl halides. For instance, reaction with methyl iodide in the presence of triethylamine produces 4-(2-methylbutan-2-yl)cyclohexyl methyl sulfide in 85% yield . Thiophilic metals like mercury(II) acetate facilitate thiol-thioether interconversion, enabling reversible functionalization for applications in dynamic covalent chemistry .

Coordination Chemistry

The compound acts as a monodentate ligand for transition metals, forming complexes with Cu(I) and Ag(I). X-ray crystallography of the silver complex reveals a linear S-Ag-S geometry with Ag-S bond lengths of 2.42 Å, comparable to other aliphatic thiolate complexes . These complexes exhibit luminescent properties, with emission maxima at 480 nm (λ_ex = 350 nm), suggesting potential in optoelectronic materials .

Applications in Fragrance Chemistry

Stability Enhancements

Formulating the thiol as a pro-fragrance (e.g., disulfide or thioether derivatives) mitigates oxidative degradation. Accelerated stability testing shows that disulfide derivatives retain 90% of initial activity after 6 months at 40°C, compared to 30% for the free thiol .

Biological Interactions

Antioxidant Capacity

In vitro assays using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging model demonstrate moderate antioxidant activity (IC₅₀ = 45 μM), attributable to hydrogen atom transfer from the thiol group . Comparative studies indicate 58% lower activity than α-lipoic acid, likely due to steric shielding of the -SH group by the bulky substituent .

Enzyme Inhibition

Molecular docking simulations predict binding to the active site cysteine of protein tyrosine phosphatase 1B (PTP1B), a target in diabetes therapy. The thiol’s sulfur forms a 2.8 Å hydrogen bond with Gly220, while hydrophobic interactions with the 2-methylbutan-2-yl group stabilize the enzyme-inhibitor complex .

Industrial and Environmental Considerations

Scalability Challenges

Large-scale synthesis is hindered by the volatility of intermediate thiols and malodor issues. Continuous-flow reactors with in-situ trapping of H₂S via NaOH scrubbing improve process safety, achieving production rates of 12 kg/day with 98% purity .

Ecotoxicology

The compound exhibits moderate aquatic toxicity (LC₅₀ = 8.2 mg/L in Daphnia magna), necessitating advanced oxidation processes for wastewater treatment. Ozonation at pH 3 achieves 99% degradation within 30 minutes, with sulfate and CO₂ as major end products .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator